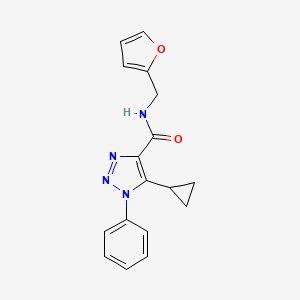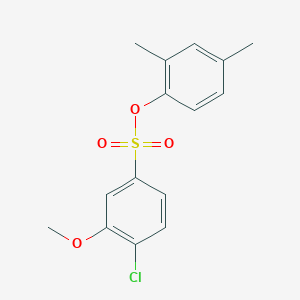![molecular formula C21H17FN4O2 B4702239 N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4702239.png)
N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide
Descripción general
Descripción
N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. This compound belongs to the class of isoxazolecarboxamide and has been found to exhibit promising results in various laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound has been found to inhibit the activation of these pathways, which leads to the inhibition of cell proliferation, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide has been found to exhibit various biochemical and physiological effects. In cancer research, this compound has been found to induce apoptosis, inhibit cell migration and invasion, and reduce angiogenesis. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative disorder research, this compound has been found to reduce oxidative stress and inflammation, which leads to the protection of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide in lab experiments include its potential applications in the treatment of various diseases, its ability to inhibit various signaling pathways, and its ability to exhibit various biochemical and physiological effects. The limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide. These include the investigation of its potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases, the development of more efficient synthesis methods, the investigation of its pharmacokinetics and pharmacodynamics, and the exploration of its potential as a drug candidate. Additionally, the investigation of its potential synergistic effects with other compounds is also an area of future research.
Aplicaciones Científicas De Investigación
N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide has been found to exhibit potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In inflammation research, this compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]pyrazol-3-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2/c1-14-5-7-16(8-6-14)19-12-18(25-28-19)21(27)23-20-9-10-26(24-20)13-15-3-2-4-17(22)11-15/h2-12H,13H2,1H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHSFLAAZAFEJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN(C=C3)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[({5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-oxadiazol-2-yl}methyl)thio]-1,3-benzothiazole](/img/structure/B4702157.png)
![methyl 2-({[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4702176.png)
![1-[(4-methylphenyl)sulfonyl]-N-2-pyridinyl-4-piperidinecarboxamide](/img/structure/B4702178.png)
![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4702198.png)
![N-cyclohexyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4702199.png)
![N-[3-(acetylamino)phenyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4702201.png)


![1-[(3-methylbenzyl)sulfonyl]azepane](/img/structure/B4702223.png)
![3,4-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4702226.png)
![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B4702230.png)
![{2-bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile hydrochloride](/img/structure/B4702232.png)

![N-{3-[(2-phenylacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B4702236.png)